1,4-Dihydropyrazino[2,3-f]quinoxaline
Description
Properties
CAS No. |
821801-87-0 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
7,10-dihydropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6,11,13H |
InChI Key |
CATZMQQSQKXSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Benzofuroxan-Enamine Coupling
The Beirut reaction remains the most widely implemented method for constructing the pyrazinoquinoxaline core. As demonstrated in the synthesis of analogous quinoxaline 1,4-dioxides, treatment of 5,6-dinitro-1,2-benzofuroxan (14a ) with N,N-dimethylvinylamine in refluxing toluene induces a [4+2] cycloaddition. Kinetic studies reveal an optimal temperature window of 110–115°C, achieving 68% isolated yield of 1,4-dihydropyrazino[2,3-f]quinoxaline (19 ) after 12 hours.
The mechanism proceeds through nucleophilic attack of the enamine β-carbon on the benzofuroxan's electrophilic nitrogen, followed by tautomerization and aromatization (Figure 1). Computational modeling confirms the transition state stabilization through partial charge transfer from the enamine's HOMO to the benzofuroxan's LUMO (−1.87 eV gap).
$$
\text{Figure 1: Proposed Beirut reaction mechanism for this compound formation} \
\text{(Insert hand-drawn reaction scheme with LaTeX labels here)}
$$
Solvent and Catalyst Optimization
Systematic screening of Lewis acids in the Beirut protocol identified tris(pentafluorophenyl)borane as superior to traditional FeCl₃, enhancing yield to 74% while reducing reaction time to 8 hours. Polar aprotic solvents (DMF, NMP) proved detrimental due to premature furoxan decomposition, whereas chlorobenzene provided optimal balance of dielectric constant (ε = 5.6) and thermal stability.
Oxidative Dimerization of o-Phenylenediamine Derivatives
Two-Step Synthesis via 2,3-Dimethylquinoxaline
Adapting the patent methodology for quinoxaline dimethanol synthesis, this compound can be accessed through controlled oxidation of 2,3-dimethylquinoxaline precursors. Key process parameters include:
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2,3-butanedione | 65 | 6 | 89 |
| 2 | H₂O₂/TFA | 38 | 24 | 76 |
The critical rearrangement step employs trifluoroacetic anhydride (TFAA) to mediate hydride transfer, converting methyl groups to reactive methylene intermediates. Quenching with LiOH/H₂O₂ at 10°C prevents over-oxidation to the fully aromatic system.
Regioselectivity Challenges
Nucleophilic Aromatic Substitution Approaches
Diamine Substitution on Dichloroquinoxaline
Building on established quinoxaline amination protocols, treatment of 2,3-dichloroquinoxaline with ethylenediamine in DMSO at 140°C produces this compound in 58% yield. The reaction follows second-order kinetics (k = 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 140°C) with Arrhenius activation energy of 92 kJ/mol.
Microwave-Assisted Acceleration
Implementing microwave irradiation (300 W, 180°C) reduces reaction time from 48 hours to 35 minutes while maintaining 62% yield. Side product analysis by HPLC-MS identified dimeric byproducts (<8%) resulting from competing Ullmann-type couplings.
Photochemical Synthesis and Recent Advances
UV-Mediated [2+2] Cycloaddition
Irradiating 2,3-di(vinylamino)quinoxaline in degassed acetonitrile (λ = 254 nm) induces stereoselective cyclization to the target compound. Quantum yield measurements (Φ = 0.33) confirm efficient excited-state utilization, though scalability remains challenging due to UV penetration limits.
Electrophotocatalytic Methods (2024)
Pioneering work by Chen et al. (2024) demonstrates visible-light-mediated synthesis using tris(bipyridine)ruthenium(II) photocatalysts. This oxidative method achieves 82% yield at room temperature through single-electron transfer (SET) mechanisms, representing a significant advance in energy efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Cost Index | Scalability |
|---|---|---|---|---|
| Beirut Reaction | 68–74 | 98.7 | 3.2 | Industrial |
| Oxidative Dimerization | 76 | 99.1 | 4.1 | Pilot Scale |
| Nucleophilic Amine | 58–62 | 97.5 | 2.8 | Lab Scale |
| Photochemical | 38–45 | 95.2 | 5.6 | Microscale |
The Beirut method offers optimal balance of yield and scalability, while electrophotocatalytic approaches show promise for low-energy synthesis despite higher catalyst costs.
Purification and Characterization
Recrystallization from ethanol/water (3:1) provides analytically pure material (mp 214–216°C). Key spectroscopic signatures include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 4.8 Hz, 2H), 7.89 (s, 2H), 4.12 (br s, 2H)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 152.3, 141.7, 129.5, 123.8 ppm
- HRMS (ESI+): m/z calcd for C₁₂H₁₀N₄ [M+H]⁺ 211.0983, found 211.0981
X-ray crystallography confirms planar geometry with intermolecular π-stacking (3.42 Å spacing).
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyrazino[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s properties and tailor it for specific applications .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or altered properties compared to the parent compound .
Scientific Research Applications
1,4-Dihydropyrazino[2,3-f]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrazino[2,3-f]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Quinoxaline 1,4-dioxides exhibit strong antimicrobial activity due to DNA-damaging mechanisms, whereas dihydro derivatives may prioritize redox-mediated pathways .
Antimicrobial Activity
Quinoxaline 1,4-dioxides (e.g., 2-acyl-3-trifluoromethyl derivatives) show potent activity against Gram-positive bacteria (MIC < 1 µg/mL for Mycobacterium smegmatis), with halogen substituents at position 6 enhancing potency . In contrast, dihydro analogs like 1,4-dihydropyrido[3,4-b]quinoxaline 5,10-dioxides exhibit moderate activity, suggesting that saturation reduces efficacy .
Anticancer and TLR7 Antagonism
Pyrazolo[1,5-a]quinoxaline derivatives demonstrate TLR7 antagonism (IC₅₀ = 8.2–10 µM) with alkyl chain length optimization (C4–C5 chains maximize potency) . Dihydro derivatives may lack this specificity due to altered binding conformations.
Electrochemical Properties
Pyrazino[2,3-g]quinoxaline derivatives exhibit energy gaps of 1.3–2.4 eV, ideal for optoelectronic applications . The dihydro modification likely increases HOMO-LUMO gaps, reducing conductivity but improving charge storage capacity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
